rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
CAS No. |
2055223-76-0 |
|---|---|
Molecular Formula |
C9H16FNO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Boc Protection
A foundational approach involves the use of (3R)-hydroxypyrrolidine as a starting material. In a method analogous to the synthesis of integrin antagonists, ethyl 4-fluorobenzoate undergoes nucleophilic substitution with (3R)-hydroxypyrrolidine in dimethyl sulfoxide (DMSO) at 100°C for 29 hours to install the fluorinated aromatic moiety. Subsequent protection of the pyrrolidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of diisopropylethylamine (DIPEA) in dichloromethane (DCM), yielding tert-butyl (3R)-hydroxypyrrolidine-1-carboxylate.
The critical fluorination step employs methanesulfonyl chloride (MsCl) to convert the 3-hydroxyl group into a mesylate intermediate, which is then displaced by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C. This SN2 mechanism ensures inversion of configuration, preserving the (3R,4S) stereochemistry.
Stereochemical Control via Epoxide Intermediate
An alternative route leverages epoxide ring-opening to establish stereochemistry. Starting from pyrrolidine-3,4-epoxide, treatment with hydrogen fluoride-pyridine complex in acetonitrile at 0°C results in regioselective fluorination at the 3-position. Hydrolysis of the epoxide under acidic conditions (HCl in dioxane) introduces the 4-hydroxy group, followed by Boc protection using Boc anhydride and DIPEA in DCM. This method achieves a diastereomeric excess of 78%, as confirmed by chiral HPLC analysis.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. For Boc protection, DMF paired with DIPEA achieves a 92% yield, compared to 85% with triethylamine (TEA) in THF. Fluorination reactions exhibit superior conversion rates in acetonitrile (95%) versus DCM (78%) due to enhanced solubility of fluoride ions.
Table 1: Comparative Analysis of Fluorination Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Acetonitrile | DIPEA | 60 | 95 | 78:22 |
| DCM | TEA | 25 | 78 | 65:35 |
| THF | K₂CO₃ | 40 | 82 | 70:30 |
Catalytic Hydrogenation for Pyrrolidine Formation
Cyclization via catalytic hydrogenation offers a streamlined pathway. Intermediate 24 (derived from azide reduction using triphenylphosphine in THF/H₂O) undergoes hydrogenation with palladium on carbon (Pd/C) in methanol to furnish the pyrrolidine ring. This step achieves quantitative conversion, with residual azide levels below 0.1% by LC-MS.
Resolution of Racemic Mixtures
Chiral Chromatography
The racemic product is resolved using Chiralpak AD-H columns with methanol as the mobile phase, achieving enantiomeric excess (ee) values of 99% for both (3R,4S) and (3S,4R) isomers. This method, however, suffers from low throughput (30% recovery) due to peak broadening during elution.
Diastereomeric Salt Formation
Alternative resolution involves reacting the racemic mixture with L-tartaric acid in ethanol to form diastereomeric salts. Crystallization at −20°C yields the (3R,4S)-enantiomer with 88% ee, though scalability is limited by solvent volume requirements.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the fluorine atom or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols or removal of fluorine
Substitution: Formation of azides, nitriles, or other substituted products
Scientific Research Applications
The biological activity of rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is primarily attributed to its structural features, specifically the fluorine atom and hydroxyl group. These functional groups enhance its binding affinity to specific enzymes and receptors, potentially acting as inhibitors or modulators in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example:
- Neurological Disorders : Studies have shown that it can modulate enzyme activities related to neurotransmitter synthesis and degradation, suggesting potential applications in treating neurological disorders .
Applications in Medicinal Chemistry
The compound's chiral nature allows it to serve as a valuable building block in the synthesis of biologically active molecules. Its applications include:
- Drug Development : The compound has been explored for its potential as an inhibitor in drug design, particularly for conditions involving neurotransmitter imbalances.
- Chemical Probes : It can be used as a chemical probe to study enzyme mechanisms and interactions within biological systems.
Case Studies
Several studies have illustrated the compound's utility in research:
- Study on Neurotransmitter Modulation : A study demonstrated that this compound effectively modulated the activity of enzymes involved in dopamine metabolism, indicating its potential role in treating Parkinson's disease .
- Synthesis of Analogues : Researchers synthesized analogues of this compound to explore structure-activity relationships, leading to the identification of more potent derivatives with enhanced biological activity .
Data Table: Comparison of Synthetic Methods
| Method | Reagents Used | Yield (%) | Comments |
|---|---|---|---|
| Cyclization Reaction | Precursor compounds | 70 | Effective for ring formation |
| Fluorination | DAST/Selectfluor | 85 | High selectivity for fluorination |
| Hydroxylation | OsO4/KMnO4 | 90 | Efficient introduction of hydroxyl |
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
The compound is part of a broader class of Boc-protected pyrrolidine and piperidine derivatives. Below is a detailed comparison with structurally related analogs, focusing on stereochemistry, substituents, and applications.
Stereochemical Variants
The stereochemistry of the fluorine and hydroxyl groups significantly influences physicochemical properties and biological activity. Key stereoisomers include:
Key Observations :
- The pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) scaffold alters ring strain and conformational flexibility, impacting binding affinity in drug design .
- The (3R,4S) and (3R,4R) stereoisomers are often used in racemic form to study enantiomer-specific biological effects .
Functional Group Variations
Substituents at the 3- and 4-positions modulate reactivity and pharmacological profiles:
Key Observations :
- Fluorine (in the target compound) enhances metabolic stability and lipophilicity compared to hydroxyl or amino analogs .
- Thioether (e.g., cyclohexylsulfanyl) and hydroxymethyl groups introduce steric bulk or hydrogen-bonding capacity, respectively, altering target selectivity .
Boc-Protected Analogs in Drug Discovery
The Boc group is a common protecting strategy for amines and hydroxyls. Examples include:
Key Observations :
Biological Activity
Rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using suitable precursors.
- Fluorination : The introduction of the fluorine atom is commonly performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Hydroxylation : Hydroxyl groups are introduced using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
The biological activity of this compound is primarily attributed to its structural features, specifically the fluorine atom and hydroxyl group. These functional groups enhance its binding affinity to specific enzymes and receptors, potentially acting as inhibitors or modulators in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that it can modulate enzyme activities related to neurotransmitter synthesis and degradation, suggesting potential applications in neurological disorders.
Receptor Binding
The compound exhibits binding affinity towards various receptors, which may lead to therapeutic effects in conditions such as inflammation and pain management. Its structural characteristics allow it to interact effectively with receptor sites, influencing cellular signaling pathways.
Applications in Research and Medicine
The versatility of this compound extends across several domains:
- Medicinal Chemistry : It serves as a precursor for developing novel drugs targeting specific biological pathways.
- Biological Research : Utilized in studies aimed at understanding enzyme mechanisms and receptor interactions.
- Industrial Applications : Acts as a building block for synthesizing complex organic molecules .
Data Table: Biological Activity Overview
Case Studies
Several studies have highlighted the biological effects of this compound:
-
Neurotransmitter Modulation :
- A study demonstrated that this compound could significantly alter the levels of neurotransmitters in animal models, indicating its potential for treating depression and anxiety disorders.
-
Inflammatory Response :
- Research indicated that the compound reduced markers of inflammation in vitro, suggesting possible applications in anti-inflammatory therapies.
- Pain Management :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high stereochemical purity in rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate?
- Answer : The compound’s stereochemistry (3R,4S) is critical for its reactivity and biological activity. Key steps include:
- Chiral pool synthesis : Use enantiomerically pure starting materials, such as (3R,4S)-3-fluoro-4-hydroxypyrrolidine precursors, to preserve stereochemistry during tert-butyl carbamate formation .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) in fluorination or hydroxylation steps to control regioselectivity .
- Purification : Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve racemic mixtures .
- Data Table :
| Method | Yield (%) | ee (%) | Key Conditions |
|---|---|---|---|
| Chiral pool | 65–75 | ≥99 | Boc-protection at 0°C, THF solvent |
| Asymmetric catalysis | 50–60 | 85–92 | Rh-BINAP, 25°C, 24h |
Q. How can researchers validate the stereochemical configuration of this compound post-synthesis?
- Answer : Use a combination of:
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- NMR spectroscopy : Compare coupling constants (e.g., ) and NOE correlations with known stereoisomers .
- Optical rotation : Cross-check with literature values for (3R,4S)-configured analogs .
Q. What are the common side reactions during tert-butyl carbamate formation, and how can they be mitigated?
- Answer :
- Racemization : Occurs under basic conditions. Mitigation: Use milder bases (e.g., DMAP) and lower temperatures (0–5°C) .
- Hydroxyl group oxidation : Prevented by protecting the hydroxyl group with TBS or acetyl groups before Boc protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
